molecular formula C23H34O5 B13450723 4,5-Dehydro-corticosterone 21-Acetate

4,5-Dehydro-corticosterone 21-Acetate

Cat. No.: B13450723
M. Wt: 390.5 g/mol
InChI Key: YTIFPFDLNLNNEY-UBEMDZAASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dehydro-corticosterone 21-Acetate typically involves the dehydrogenation of corticosteroids. One common starting material is diosgenin, a naturally occurring steroid sapogenin. The process involves a series of chemical reactions, including hydroxylation and dehydrogenation, to achieve the desired structure .

Industrial Production Methods: Industrial production of corticosteroids, including this compound, often utilizes microbial transformation and enzymatic processes. These methods combine chemistry and biotechnology to produce the compound efficiently .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dehydro-corticosterone 21-Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products: The major products formed from these reactions include various corticosteroid derivatives, which can have different pharmacological properties .

Mechanism of Action

The mechanism of action of 4,5-Dehydro-corticosterone 21-Acetate involves binding to corticosteroid receptors, which are part of the nuclear receptor family. Upon binding, the compound modulates gene expression, leading to various physiological effects. The molecular targets include glucocorticoid and mineralocorticoid receptors, which regulate inflammation, immune response, and metabolism .

Comparison with Similar Compounds

Uniqueness: 4,5-Dehydro-corticosterone 21-Acetate is unique due to its specific dehydrogenation, which can alter its binding affinity and activity compared to other corticosteroids. This structural difference can lead to distinct pharmacological profiles and potential therapeutic applications .

Properties

Molecular Formula

C23H34O5

Molecular Weight

390.5 g/mol

IUPAC Name

[2-[(8S,9S,10S,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C23H34O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h14,16-19,21,26H,4-12H2,1-3H3/t14?,16-,17-,18+,19-,21+,22-,23-/m0/s1

InChI Key

YTIFPFDLNLNNEY-UBEMDZAASA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4[C@@]3(CCC(=O)C4)C)O)C

Canonical SMILES

CC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4C3(CCC(=O)C4)C)O)C

Origin of Product

United States

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